2-(2,2-Diphenylethyl)-1,3,6,2-dioxazaborocane
Overview
Description
2-(2,2-Diphenylethyl)-1,3,6,2-dioxazaborocane is a boron-containing heterocyclic compound This compound is characterized by its unique structure, which includes a boron atom integrated into a dioxazaborocane ring The presence of the diphenylethyl group adds to its structural complexity and potential reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-Diphenylethyl)-1,3,6,2-dioxazaborocane typically involves the reaction of 2,2-diphenylethanol with boron-containing reagents under controlled conditions. One common method includes the use of boron trichloride (BCl3) or boron tribromide (BBr3) as the boron source. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar reagents but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions: 2-(2,2-Diphenylethyl)-1,3,6,2-dioxazaborocane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in substitution reactions where the boron atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction could produce boranes.
Scientific Research Applications
2-(2,2-Diphenylethyl)-1,3,6,2-dioxazaborocane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of boron-containing compounds.
Medicine: Investigated for its use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism by which 2-(2,2-Diphenylethyl)-1,3,6,2-dioxazaborocane exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with hydroxyl and amino groups, making it useful in catalysis and drug design. The pathways involved may include the formation of boron-oxygen or boron-nitrogen bonds, which can alter the reactivity and stability of the compound.
Comparison with Similar Compounds
- 2-(2,2-Diphenylethyl)-1,3,6,2-dioxazaborocane
- This compound derivatives
- Other boron-containing heterocycles
Comparison: Compared to other boron-containing heterocycles, this compound is unique due to its specific structural features and reactivity. The presence of the diphenylethyl group enhances its stability and potential for forming complex structures, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-(2,2-diphenylethyl)-1,3,6,2-dioxazaborocane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BNO2/c1-3-7-16(8-4-1)18(17-9-5-2-6-10-17)15-19-21-13-11-20-12-14-22-19/h1-10,18,20H,11-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHURKSONLXTDNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCNCCO1)CC(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30639928 | |
Record name | 2-(2,2-Diphenylethyl)-1,3,6,2-dioxazaborocane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30639928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
608534-43-6 | |
Record name | 2-(2,2-Diphenylethyl)-1,3,6,2-dioxazaborocane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30639928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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